molecular formula C8H14N4S B1488993 3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine CAS No. 2098064-65-2

3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine

Cat. No. B1488993
CAS RN: 2098064-65-2
M. Wt: 198.29 g/mol
InChI Key: JVHWNZJAUBXJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine, also known as 3-azidothiopyran-4-ylazetidine, is an organic molecule with a unique structure. Its chemical formula is C5H7N3S and it contains a nitrogen-nitrogen triple bond, making it a highly reactive compound. It has been used in a variety of scientific research applications, ranging from organic synthesis to biochemistry and physiology.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and molecular structure analysis of azido compounds, such as 3′-Azido-3′-deoxythymidine (a synthetic analog of thymidine used in AIDS treatment), provide insights into their physicochemical properties and potential applications in pharmaceuticals. These compounds' structural analyses, including X-ray crystal and molecular structure along with NMR, IR, and Raman spectra, offer foundational knowledge for designing novel therapeutics (Raviolo et al., 2010).

Anticancer Applications

Research on thiourea compounds bearing azetidine moieties, designed as VEGFR-2 inhibitors, showcases their application in developing anticancer therapies. These compounds have been evaluated against various human cancer cell lines, demonstrating significant anticancer activity, particularly against prostate, brain, skin, and kidney cancer cell lines. The studies emphasize the synthesis and evaluation of these compounds for their potential as novel antitumor agents (Parmar et al., 2021).

Drug Design and Delivery

Studies on prodrugs of AZT (3'-Azido-2',3'-dideoxythymidine) highlight the chemical modifications aimed at improving drug delivery, enhancing therapeutic efficacy, and reducing toxicity. These efforts include synthesizing 5'-O-ester prodrugs to bypass the first phosphorylation step, regulate transport, and confer sustained release, potentially improving patient outcomes in HIV treatment (Parang et al., 2000).

properties

IUPAC Name

3-azido-1-(thian-4-yl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c9-11-10-7-5-12(6-7)8-1-3-13-4-2-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHWNZJAUBXJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine
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3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine
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3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine
Reactant of Route 4
3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine
Reactant of Route 5
3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine
Reactant of Route 6
3-azido-1-(tetrahydro-2H-thiopyran-4-yl)azetidine

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